molecular formula C12H13N3 B8697169 5-(3,4-Dimethylphenyl)pyrimidin-2-amine

5-(3,4-Dimethylphenyl)pyrimidin-2-amine

货号: B8697169
分子量: 199.25 g/mol
InChI 键: YUTABMRQYJSKLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-(3,4-Dimethylphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a 3,4-dimethylphenyl substituent at the 5-position of the pyrimidine ring and an amine group at the 2-position. Its molecular formula is C₁₂H₁₃N₃, with a molecular weight of 199.25 g/mol .

属性

分子式

C12H13N3

分子量

199.25 g/mol

IUPAC 名称

5-(3,4-dimethylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H13N3/c1-8-3-4-10(5-9(8)2)11-6-14-12(13)15-7-11/h3-7H,1-2H3,(H2,13,14,15)

InChI 键

YUTABMRQYJSKLZ-UHFFFAOYSA-N

规范 SMILES

CC1=C(C=C(C=C1)C2=CN=C(N=C2)N)C

产品来源

United States

相似化合物的比较

Table 1: Comparison of Pyrimidin-2-amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CLogP LipE Notable Properties Reference
5-(3,4-Dimethylphenyl)pyrimidin-2-amine C₁₂H₁₃N₃ 199.25 3,4-dimethylphenyl at C5, NH₂ at C2 N/A N/A Moderate lipophilicity (predicted)
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine (ZZ4) C₁₆H₁₁Cl₂N₅ 352.20 2,4-dichlorophenyl at C4, phenyldiazenyl at C5 N/A N/A High molecular weight, polar
4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine C₁₉H₁₇N₃O₂ 331.37 Benzodioxol at C4, 3,4-dimethylphenyl at C6 N/A N/A Enhanced polarity from benzodioxol
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine C₁₃H₈Cl₂N₄O 319.13 Dichlorophenyl-isoxazole at C4 N/A N/A Potential halogen-dependent bioactivity
6-(3,4-Dimethylphenyl)pyrimidin-2-amine derivative (Compound E)* C₂₀H₂₈N₆ 352.38 3,4-Dimethylphenyl-piperazinyl at C6 1.99 6.01 High LipE (drug-likeness)

Key Observations:

  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound contributes to lipophilicity, similar to Compound E . However, derivatives with electron-withdrawing groups (e.g., dichlorophenyl in ZZ4 ) exhibit higher polarity.
  • Bioactivity Potential: Piperazinyl-pyrimidines like Compound E demonstrate optimized lipophilic efficiency (LipE = 6.01), making them promising candidates for overcoming multidrug resistance . In contrast, ZZ4’s diazenyl group may confer unique binding interactions due to its planar structure .

Pyrazoline Derivatives from Hydrazine Precursors

Three pyrazoline derivatives synthesized from (3,4-dimethylphenyl)hydrazine () share structural motifs with the target compound but differ in core heterocyclic architecture:

Table 2: Pyrazoline Derivatives vs. Target Compound

Compound Name (Pyrazoline Derivatives) Core Structure Molecular Weight (g/mol) Melting Point (°C) Rf Value Reference
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline Pyrazoline ~400 (estimated) 126–130 0.87
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline Pyrazoline ~414 (estimated) 121–125 0.89
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline Pyrazoline ~454 (estimated) 121–125 0.89
5-(3,4-Dimethylphenyl)pyrimidin-2-amine Pyrimidine 199.25 N/A N/A

Key Observations:

  • Structural Divergence: Pyrazolines feature a five-membered ring with two adjacent nitrogen atoms, whereas pyrimidines have a six-membered diazine ring.
  • Physical Properties : Pyrazoline derivatives exhibit higher melting points (121–130°C) compared to the pyrimidine target compound, likely due to stronger intermolecular interactions in the solid state .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3,4-Dimethylphenyl)pyrimidin-2-amine, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves constructing the pyrimidine core followed by regioselective substitution. A common approach uses condensation reactions between 3,4-dimethylphenylacetamide derivatives and nitriles under acidic conditions. Yield optimization depends on reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., Lewis acids like ZnCl₂). Post-synthetic modifications may include Buchwald-Hartwig amination for amine group introduction. Monitoring via TLC and adjusting stoichiometry of substituents can improve efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of 5-(3,4-Dimethylphenyl)pyrimidin-2-amine?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with aromatic protons appearing at δ 6.8–8.0 ppm and methyl groups at δ 2.2–2.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 240.15).
  • X-ray Crystallography : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between amine groups and adjacent aromatic systems). Synchrotron sources enhance resolution for bulky substituents .

Q. What are the key structural features of 5-(3,4-Dimethylphenyl)pyrimidin-2-amine that influence its potential pharmacological activity?

  • Methodological Answer : The 3,4-dimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. The pyrimidine core’s planarity facilitates π-π stacking with biological targets (e.g., kinase ATP-binding sites). The amine group at position 2 allows hydrogen bonding with catalytic residues. Comparative SAR studies with analogs (e.g., 4,5-dimethylpyrimidin-2-amine) highlight the importance of substituent positioning on bioactivity .

Q. What purification techniques are optimal for isolating 5-(3,4-Dimethylphenyl)pyrimidin-2-amine from complex reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates polar byproducts. Recrystallization using ethanol/water mixtures improves purity (>95%). For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves high resolution. Purity validation via HPLC-DAD at 254 nm is recommended .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of substituents in pyrimidine-based compounds like 5-(3,4-Dimethylphenyl)pyrimidin-2-amine?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distributions, identifying reactive sites for electrophilic substitution. Molecular dynamics simulations model solvation effects on reaction pathways. Machine learning tools (e.g., SchNet) trained on pyrimidine reaction datasets can forecast regioselectivity trends for novel derivatives .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental results in the biological activity studies of this compound?

  • Methodological Answer :

Re-evaluate Force Fields : Adjust parameters in molecular docking (e.g., AutoDock Vina) to account for flexible binding pockets.

Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and compare with docking scores.

Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 5-(4-methylphenyl)pyrimidin-2-amine) to identify outliers in computational models .

Q. How should researchers design kinetic and thermodynamic studies to elucidate the reaction mechanisms involved in the synthesis of 5-(3,4-Dimethylphenyl)pyrimidin-2-amine?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enamine intermediates) under varying temperatures (25–80°C). Apply the Eyring equation to determine activation parameters.
  • Thermodynamic Studies : Measure equilibrium constants via ¹H NMR integration of reactants/products. Calorimetry (DSC) quantifies enthalpy changes during cyclization steps.
  • Isotope Labeling : ¹⁵N-labeled reactants track nitrogen incorporation in the pyrimidine ring .

Q. What experimental approaches are used to determine the intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystalline forms of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolves H-bond distances (e.g., N–H···N interactions at ~2.8 Å) and π-stacking distances (3.4–3.7 Å).
  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., % contribution of H···C contacts).
  • DFT-Calculated Crystal Packing : Compares experimental and simulated lattice energies to validate intermolecular forces .

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